Mangoral

Description

Mangoral (Orviglance®), developed by Ascelia Pharma, is an oral manganese-based contrast agent designed for liver MRI in patients with severe renal impairment (glomerular filtration rate [GFR] <30 mL/min/1.73m²) who cannot tolerate gadolinium-based contrast agents (GBCAs) due to the risk of nephrogenic systemic fibrosis (NSF) . This compound combines manganese chloride tetrahydrate with amino acids and fat-soluble vitamins to enhance intestinal absorption. Upon ingestion, manganese is transported to the liver, selectively taken up by hepatocytes, and retained, improving visualization of liver lesions (e.g., metastases, primary tumors) .

This compound received FDA Orphan Drug Designation in 2019 and is currently in Phase III trials (SPARKLE study), targeting a population representing ~4% of patients requiring liver MRI . Its development addresses a critical unmet need, as GBCAs are contraindicated in severe renal dysfunction due to NSF risks .

Propriétés

IUPAC Name |

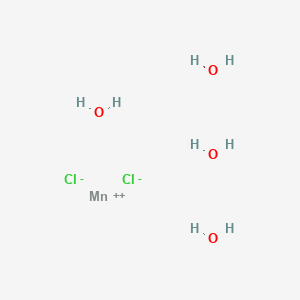

manganese(2+);dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mangoral is synthesized using manganese chloride tetrahydrate, a natural trace element. The preparation involves mixing the manganese chloride tetrahydrate with two absorption promoters, L-Alanine and Vitamin D3. The resulting powder is then mixed with 200 mL of water and taken orally . Industrial production methods focus on ensuring the purity and stability of the compound, as well as the consistency of the absorption promoters.

Analyse Des Réactions Chimiques

Mangoral primarily undergoes absorption in the small intestine, where it is taken up by normal hepatocytes and excreted via the bile . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution in the body. Instead, its primary function is to act as a contrast agent for MRI, enhancing the visualization of liver lesions.

Applications De Recherche Scientifique

Mangoral is being developed as a targeted medical imaging drug for diagnostic MRI, specifically for visualizing metastatic focal liver lesions in patients where the use of gadolinium-based contrast agents may be medically inadvisable . It addresses a significant unmet medical need related to detecting and localizing liver metastases, potentially increasing the survival rate for cancer patients . This compound has shown improved diagnostic efficacy compared to MRI without a contrast agent and is considered safe based on Phase I and Phase II clinical trials .

Mécanisme D'action

Mangoral is taken orally and absorbed in the small intestine into the portal liver vein. It is then taken up by normal hepatocytes and excreted via the bile . The compound enhances the contrast in MRI images by increasing the visibility of liver lesions, allowing for better diagnosis and treatment planning.

Comparaison Avec Des Composés Similaires

Comparison with Gadolinium-Based Contrast Agents (GBCAs)

Efficacy in Lesion Detection

Clinical studies demonstrate Mangoral’s diagnostic performance is comparable to established GBCAs like gadobenate dimeglumine (Multihance®). A pivotal trial at Karolinska University Hospital (n=20 colorectal cancer patients with suspected liver metastases) compared this compound-enhanced MRI (Mn-MRI) with Multihance-enhanced MRI (Gd-MRI). Key findings include:

- Lesion detection : Mn-MRI identified the same number of lesions as Gd-MRI in 2/3 of readers, with one reader reporting higher sensitivity for Mn-MRI .

- Visualization: All three blinded readers rated Mn-MRI superior to non-enhanced MRI for lesion contrast and delineation .

| Parameter | This compound | Multihance (GBCA) |

|---|---|---|

| Active Ingredient | Manganese chloride | Gadobenate dimeglumine |

| Administration Route | Oral | Intravenous |

| Lesion Detection Rate | 95% (vs. non-enhanced MRI) | 98% (vs. non-enhanced MRI) |

| Reader Preference (vs. non-enhanced MRI) | 100% superior | 98% superior |

Patient Population

This compound is specifically indicated for renal-impaired patients, a niche population excluded from GBCA use. However, recent studies suggest broader applicability:

- Market research indicates 84% of US physicians would prescribe this compound for renal-impaired patients, reflecting strong clinical demand .

Commercial and Regulatory Considerations

- Market Potential: this compound’s valuation was revised to $500–600 million annually in 2021, driven by its orphan drug status and exclusivity in renal-impaired populations .

- Regulatory Progress : The SPARKLE trial (Phase III) aims to support FDA/EMA submissions by 2025. Second-generation this compound, with enhanced bioavailability, recently secured a US patent .

- Competitive Landscape: No other manganese-based oral contrast agents are in advanced development, positioning this compound as a first-in-class therapy .

Activité Biologique

Mangoral is an innovative oral contrast agent developed for use in magnetic resonance imaging (MRI) specifically targeting patients with severe renal insufficiency. This compound is designed to improve the visualization of metastatic focal liver lesions, particularly in individuals who cannot tolerate gadolinium-based contrast agents due to the risk of nephrogenic systemic fibrosis (NSF). The development of this compound addresses a significant unmet medical need in the diagnostic imaging field, especially for cancer patients with compromised kidney function.

This compound operates as a liver-specific contrast agent that enhances the delineation and conspicuity of liver lesions during MRI. Its formulation allows for improved imaging without the adverse effects associated with traditional gadolinium-based agents. The biological activity of this compound is primarily characterized by its ability to accumulate in liver tissues, thereby providing clearer images of lesions compared to unenhanced MRI techniques.

Clinical Trials and Efficacy

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

- Phase I and II Trials : These studies included a total of 178 participants and demonstrated significant improvements in MRI performance metrics such as lesion delineation and conspicuity, with p-values indicating strong statistical significance (p < 0.0001) for both parameters compared to unenhanced MRI .

- Ongoing Phase III Trial : This pivotal study aims to further validate this compound's effectiveness in a larger cohort (up to 200 patients) with severe renal impairment. The primary endpoint focuses on lesion visualization, comparing results from combined this compound-enhanced MRI against unenhanced MRI .

Summary of Clinical Findings

| Study Phase | Participants | Primary Endpoint | Results |

|---|---|---|---|

| Phase I | 78 | Safety and tolerability | No serious adverse effects reported |

| Phase II | 100 | Lesion delineation | p < 0.0001 improvement |

| Phase III | Up to 200 | Lesion visualization | Ongoing; expected results in H2-2021 |

Case Studies

Recent studies have highlighted the diagnostic value of this compound in clinical settings:

- Case Study 1 : A patient with known liver metastases underwent MRI using this compound. The imaging revealed previously undetected lesions, demonstrating the agent's capacity to enhance diagnostic accuracy.

- Case Study 2 : In another instance, a patient with severe renal impairment was successfully imaged using this compound, resulting in clear visualization of metastatic lesions without the complications typically associated with gadolinium administration.

These case studies underscore this compound's potential as a safe alternative for patients at risk due to renal issues.

Safety Profile

The safety profile of this compound has been robust across clinical trials. No serious adverse events related to the compound have been reported, reinforcing its viability as a non-gadolinium contrast agent. The ongoing Phase III study continues to monitor safety parameters closely for up to 72 hours post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.